molecular formula C14H9NO7 B610516 Benzoic acid, 4-(3,4-dihydroxy-5-nitrobenzoyl)- CAS No. 212902-63-1

Benzoic acid, 4-(3,4-dihydroxy-5-nitrobenzoyl)-

Cat. No. B610516
M. Wt: 303.23
InChI Key: PVHLUAALTAKWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ro 47-1669 is a bioactive chemical.

Scientific Research Applications

1. Fungal Derivatives and Biotransformation

4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid and related compounds isolated from the fungus Curvularia fallax undergo biotransformation with p-amino-benzoic acid to form 3-prenylbenzoic acid. This process highlights the potential of fungal sources in the synthesis of benzoic acid derivatives and their transformations for various applications (Abraham & Arfmann, 1990).

2. Dopants in Polyaniline Synthesis

Benzoic acid derivatives, such as 4-nitrobenzoic acid, serve as novel dopants for polyaniline. This application is significant in the field of conductive polymers, where benzoic acid derivatives enhance the electrical properties of polyaniline, demonstrating their utility in advanced material synthesis (Amarnath & Palaniappan, 2005).

3. Crystallographic Studies

Benzoic acid derivatives, including 4-chloro-3 nitrobenzoic acid, are used in crystallographic studies to understand molecular structures and intermolecular interactions. Such studies are crucial in the development of new materials and pharmaceuticals (Pramanik et al., 2019).

4. Marine-Derived Fungal Compounds

Derivatives of benzoic acid, like 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, isolated from marine-derived fungi such as Aspergillus carneus, show promise in antioxidant activity. This opens pathways for exploring marine biodiversity for novel benzoic acid derivatives with potential therapeutic uses (Xu et al., 2017).

properties

CAS RN

212902-63-1

Product Name

Benzoic acid, 4-(3,4-dihydroxy-5-nitrobenzoyl)-

Molecular Formula

C14H9NO7

Molecular Weight

303.23

IUPAC Name

Benzoic acid, 4-(3,4-dihydroxy-5-nitrobenzoyl)-

InChI

InChI=1S/C14H9NO7/c16-11-6-9(5-10(13(11)18)15(21)22)12(17)7-1-3-8(4-2-7)14(19)20/h1-6,16,18H,(H,19,20)

InChI Key

PVHLUAALTAKWSH-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=C(C(C2=CC([N+]([O-])=O)=C(O)C(O)=C2)=O)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ro 47-1669;  Ro 471669;  Ro-47-1669.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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